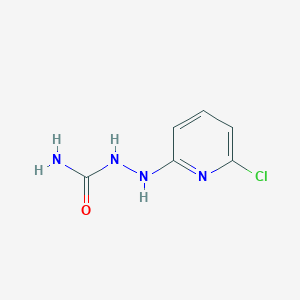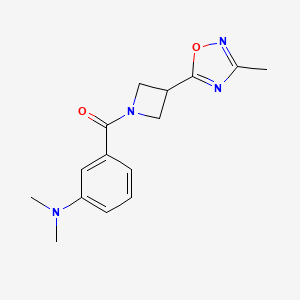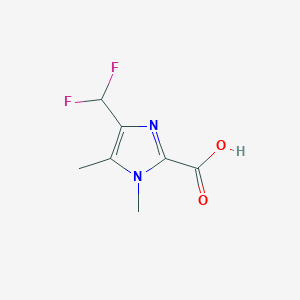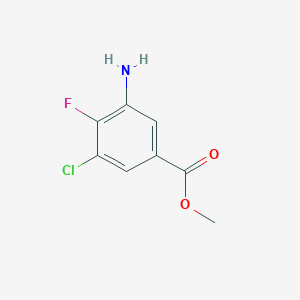![molecular formula C27H24FN3O4S B2413047 9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 866812-08-0](/img/structure/B2413047.png)
9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is a useful research compound. Its molecular formula is C27H24FN3O4S and its molecular weight is 505.56. The purity is usually 95%.
BenchChem offers high-quality 9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemical Studies
Research on structurally similar compounds, such as fluoroquinolones, has explored their photochemical behavior. For instance, the study of ciprofloxacin, a fluoroquinolone with a piperazinyl group, under various conditions revealed insights into its photochemical degradation processes. Such studies are critical for understanding the stability and environmental fate of these compounds, which is essential for their application in medicinal chemistry and environmental science (Mella, Fasani, & Albini, 2001).
Synthesis and Antibacterial Activity
The synthesis of novel quinoline derivatives, including those with modifications at the piperazinyl and fluoro groups, has been extensively researched. These studies often aim to enhance antibacterial activity or reduce toxicity. For example, research on the synthesis and antibacterial activity of new tetracyclic quinolone antibacterials showcases the exploration of novel quinoline scaffolds for potential therapeutic applications, demonstrating the compound's relevance in drug discovery and development (Taguchi et al., 1992).
Antimycobacterial and Toxicological Evaluation
Investigations into the antimycobacterial activities of ofloxacin derivatives, including those with modifications similar to the compound , highlight their potential in addressing mycobacterial infections. Such research is crucial for the development of new treatments for diseases like tuberculosis, underscoring the importance of structural modifications in enhancing therapeutic efficacy and safety (Dinakaran et al., 2008).
Molecular Docking Studies
Recent advances have also included molecular docking studies of quinolone derivatives to understand their interaction with biological targets. This approach aids in the rational design of compounds with improved activity profiles. For instance, novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives have been synthesized and analyzed through crystal structure and molecular docking studies, providing insights into their potential as antimicrobial agents (Desai et al., 2017).
Anticancer Activity
Additionally, the exploration of quinoline derivatives in cancer research has shown promising outcomes. Studies on 4-aminoquinoline derivatives, for example, have focused on enhancing anticancer activities using a hybrid pharmacophore approach. These efforts reflect the compound's utility in developing novel anticancer therapies, highlighting its significance in medicinal chemistry (Solomon, Pundir, & Lee, 2019).
Propriétés
IUPAC Name |
8-(benzenesulfonyl)-9-[4-(4-fluorophenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4S/c28-19-6-8-20(9-7-19)30-10-12-31(13-11-30)27-22-16-24-25(35-15-14-34-24)17-23(22)29-18-26(27)36(32,33)21-4-2-1-3-5-21/h1-9,16-18H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVQAUXADKAHDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=NC4=CC5=C(C=C43)OCCO5)S(=O)(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2412964.png)






![3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2412972.png)
![5-chloro-N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2412973.png)
![9-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2412975.png)
![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412977.png)

![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)
